molecular formula C24H23N3O3S2 B2675328 2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide CAS No. 1252822-40-4

2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No.: B2675328
CAS No.: 1252822-40-4
M. Wt: 465.59
InChI Key: NKEYVXMJEDUEPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide is a useful research compound. Its molecular formula is C24H23N3O3S2 and its molecular weight is 465.59. The purity is usually 95%.
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Biological Activity

The compound 2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide is a thienopyrimidinone derivative that has shown promising biological activities. This article reviews its biological activity, focusing on antimicrobial properties and potential therapeutic applications.

  • Molecular Formula : C21H25N3O3S
  • Molecular Weight : 399.5065 g/mol
  • CAS Number : 1252852-74-6
  • SMILES Representation : CCN(C(=O)Cn1c(=O)n(Cc2ccc(c(c2)C)C)c(=O)c2c1ccs2)CC

Antimicrobial Activity

Research indicates that thienopyrimidinone derivatives exhibit significant antimicrobial properties. A study focusing on related compounds demonstrated that various thienopyrimidinones had potent antibacterial and antimycobacterial activities against strains like Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis . The minimum inhibitory concentration (MIC) values were determined for these compounds, showing effective inhibition of microbial growth.

Table 1: Antimicrobial Activity of Thienopyrimidinones

CompoundMIC (µg/mL)Target Organism
4c15E. coli
4e10S. aureus
5g20M. tuberculosis

The mechanism by which these compounds exert their antimicrobial effects often involves the inhibition of key bacterial enzymes or pathways. For instance, some thienopyrimidinones have been shown to interfere with nucleic acid synthesis, thereby preventing bacterial replication .

Study on Thienopyrimidinone Derivatives

A comprehensive study investigated a series of thienopyrimidinone derivatives for their antimicrobial efficacy. The results indicated that modifications at the amido or imino side chain significantly influenced their biological activity. Compounds with specific substitutions exhibited enhanced potency against Gram-positive and Gram-negative bacteria .

Toxicity Assessment

Further assessments were conducted to evaluate the toxicity profiles of the most active compounds. Hemolytic assays revealed that several derivatives were non-toxic at concentrations up to 200 µmol/L, suggesting a favorable safety profile for potential therapeutic use .

Properties

IUPAC Name

2-[3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3S2/c1-15-7-8-17(11-16(15)2)13-27-23(29)22-20(9-10-32-22)26(24(27)30)14-21(28)25-18-5-4-6-19(12-18)31-3/h4-12,20,22H,13-14H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHLNONGLZZCTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2C(=O)C3C(C=CS3)N(C2=O)CC(=O)NC4=CC(=CC=C4)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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